N-methyl-octahydro-1H-quinolizin-1-amine
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Overview
Description
N-Methyloctahydro-1H-quinolizin-1-amine is an organic compound with the molecular formula C10H20N2 It is a derivative of quinolizidine, a bicyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyloctahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and methylation.
Industrial Production Methods: In an industrial setting, the production of N-Methyloctahydro-1H-quinolizin-1-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation reactors and efficient catalysts such as palladium on carbon (Pd/C) can enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Methyloctahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylquinolizidine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, base catalysts such as sodium hydroxide.
Major Products:
Oxidation: N-methylquinolizidine N-oxide.
Reduction: Fully saturated amines.
Substitution: N-alkyl derivatives.
Scientific Research Applications
N-Methyloctahydro-1H-quinolizin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyloctahydro-1H-quinolizin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Quinolizidine: The parent compound of N-Methyloctahydro-1H-quinolizin-1-amine, lacking the methyl group.
N-Methylpiperidine: A structurally similar compound with a single ring instead of the bicyclic structure of quinolizidine.
N-Methylmorpholine: Another similar compound with an oxygen atom in the ring structure.
Uniqueness: N-Methyloctahydro-1H-quinolizin-1-amine is unique due to its bicyclic structure and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1423030-94-7 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3 |
InChI Key |
HWLXBPBFWALHTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN2C1CCCC2 |
Origin of Product |
United States |
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